1-Cyanopropane-2-sulfonyl chloride
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Overview
Description
1-Cyanopropane-2-sulfonyl chloride is an organic compound with the molecular formula C4H6ClNO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) and a cyano group (-CN) attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanopropane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanopropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These methods utilize disulfides or thiols as starting materials and employ reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination. Continuous flow protocols offer advantages such as improved safety, scalability, and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyanopropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: Reduction can yield sulfonyl hydrides
Common Reagents and Conditions
Substitution: Reactions with primary or secondary amines in the presence of organic or inorganic bases.
Oxidation: Utilization of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced via reduction reactions
Scientific Research Applications
1-Cyanopropane-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyanopropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (-SO2Cl) is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into target molecules. The cyano group (-CN) can also participate in nucleophilic addition reactions, further expanding the compound’s utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-6-sulfonyl chloride
- (4-Cyanophenyl)methanesulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness
1-Cyanopropane-2-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on a propane backbone. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C4H6ClNO2S |
---|---|
Molecular Weight |
167.61 g/mol |
IUPAC Name |
1-cyanopropane-2-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClNO2S/c1-4(2-3-6)9(5,7)8/h4H,2H2,1H3 |
InChI Key |
PIZQDRCMBCQJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)S(=O)(=O)Cl |
Origin of Product |
United States |
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